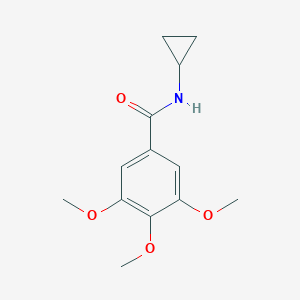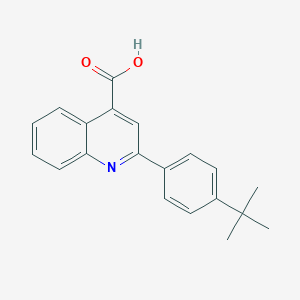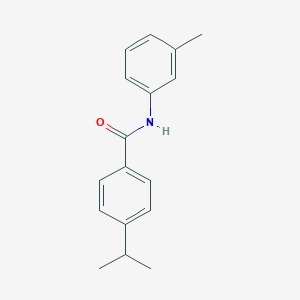
4-isopropyl-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-(3-methylphenyl)benzamide, also known as IMB-6, is a synthetic compound that belongs to the benzamide class of drugs. It is primarily used in scientific research to study the biochemical and physiological effects of its mechanism of action.
Wirkmechanismus
4-isopropyl-N-(3-methylphenyl)benzamide acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and inflammation. By binding to TRPV1, 4-isopropyl-N-(3-methylphenyl)benzamide inhibits the influx of calcium ions, thereby reducing the release of neurotransmitters that signal pain and inflammation.
Biochemische Und Physiologische Effekte
4-isopropyl-N-(3-methylphenyl)benzamide has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been found to reduce the release of cytokines, which are involved in the inflammatory response. Additionally, 4-isopropyl-N-(3-methylphenyl)benzamide has been shown to have a protective effect on neurons, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-isopropyl-N-(3-methylphenyl)benzamide in lab experiments is its high potency and specificity for TRPV1. This allows for precise modulation of the channel's activity without affecting other ion channels. However, one limitation of using 4-isopropyl-N-(3-methylphenyl)benzamide is its low solubility in aqueous solutions, which may require the use of organic solvents that could potentially interfere with experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of 4-isopropyl-N-(3-methylphenyl)benzamide. One area of research could be the development of new painkillers based on the structure of 4-isopropyl-N-(3-methylphenyl)benzamide. Another area of research could be the investigation of the effects of 4-isopropyl-N-(3-methylphenyl)benzamide on other physiological and biochemical processes beyond pain and inflammation. Additionally, the development of more soluble analogs of 4-isopropyl-N-(3-methylphenyl)benzamide could improve its utility in lab experiments.
Synthesemethoden
The synthesis of 4-isopropyl-N-(3-methylphenyl)benzamide involves the reaction of 4-isopropylaniline and 3-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 4-isopropyl-N-(3-methylphenyl)benzamide as a white solid.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(3-methylphenyl)benzamide has been extensively used in scientific research to study its mechanism of action and its effects on various physiological and biochemical processes. It has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers.
Eigenschaften
CAS-Nummer |
352677-10-2 |
|---|---|
Produktname |
4-isopropyl-N-(3-methylphenyl)benzamide |
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-7-9-15(10-8-14)17(19)18-16-6-4-5-13(3)11-16/h4-12H,1-3H3,(H,18,19) |
InChI-Schlüssel |
ICAVFEYKPGUIJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)


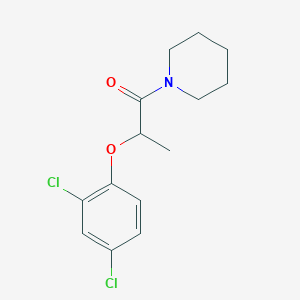
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
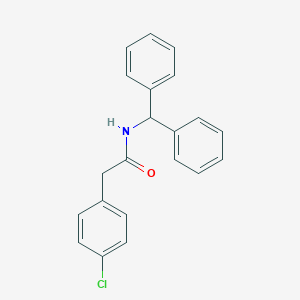
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
